molecular formula C11H9NO2 B8755134 2-(7-Methoxybenzofuran-2-yl)acetonitrile

2-(7-Methoxybenzofuran-2-yl)acetonitrile

Cat. No.: B8755134
M. Wt: 187.19 g/mol
InChI Key: MGZRJKVWNPRSHP-UHFFFAOYSA-N
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Description

2-(7-Methoxybenzofuran-2-yl)acetonitrile is a benzofuran derivative characterized by a methoxy (-OCH₃) substituent at the 7-position of the benzofuran ring and an acetonitrile (-CH₂CN) group at the 2-position. Benzofuran derivatives are widely studied for their pharmacological and electronic applications, with substituents and ring modifications critically influencing reactivity, stability, and biological activity .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(7-methoxy-1-benzofuran-2-yl)acetonitrile

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-8-7-9(5-6-12)14-11(8)10/h2-4,7H,5H2,1H3

InChI Key

MGZRJKVWNPRSHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Position of Methoxy Group
  • Target Compound : 7-Methoxy substitution on benzofuran (hypothetical structure inferred from analogues).
  • [5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile (): Methoxy replaced with hydroxy (-OH) at position 5 and 4-hydroxyphenyl at position 2. Molecular formula: C₁₆H₁₁NO₃. Higher polarity due to two hydroxyl groups, likely increasing solubility in polar solvents compared to methoxy analogues .
Halogen-Substituted Analogues
  • 2-(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile (): Chloro (-Cl) at position 7, methyl (-CH₃) on dihydro ring. Molecular formula: C₁₁H₁₀ClNO. The dihydro ring reduces aromaticity, altering electronic properties .
  • 2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile (): Additional methyl group at position 2 (C₁₂H₁₂ClNO). Increased steric hindrance from dimethyl groups may reduce reaction rates in nucleophilic substitutions .
Ring Saturation and Functional Groups
  • 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile (): Methoxy at position 4 and saturated dihydrobenzofuran ring. Molecular formula: C₁₁H₁₁NO₂. Saturation decreases conjugation, likely raising LUMO energy and reducing electron delocalization compared to fully aromatic benzofurans .
  • 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid () :
    • Ethylsulfanyl (-S-C₂H₅) and fluoro (-F) substituents.
    • Replacing acetonitrile with acetic acid (-CH₂COOH) introduces hydrogen-bonding capacity, altering solubility and biological interactions .

Physicochemical Properties

Table 1 summarizes key data from analogues:

Compound (Source) Molecular Formula Substituents Melting Point (°C) Molecular Weight Notable Properties
Target Compound (Hypothetical) C₁₁H₉NO₂ 7-OCH₃, 2-CH₂CN N/A 203.20 Predicted planar structure, moderate polarity
[] C₁₆H₁₁NO₃ 5-OH, 2-(4-OH-phenyl), 7-CH₂CN N/A 281.27 High polarity, strong H-bonding capacity
[] C₁₁H₁₀ClNO 7-Cl, 2-CH₃ (dihydro) 119–120 207.66 Reduced aromaticity, enhanced electrophilicity
[] C₁₂H₁₂ClNO 7-Cl, 2,2-(CH₃)₂ (dihydro) N/A 221.69 Steric hindrance, lower reactivity
[] C₁₁H₁₁NO₂ 4-OCH₃, 2-CH₂CN (dihydro) N/A 189.21 Saturated ring, higher LUMO energy

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